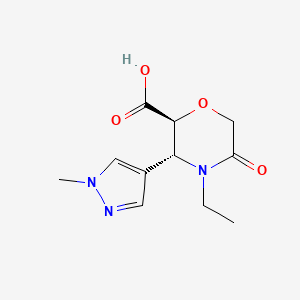

(2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid

描述

属性

IUPAC Name |

(2S,3R)-4-ethyl-3-(1-methylpyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-3-14-8(15)6-18-10(11(16)17)9(14)7-4-12-13(2)5-7/h4-5,9-10H,3,6H2,1-2H3,(H,16,17)/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAWNIJSBXAFAR-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(OCC1=O)C(=O)O)C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]([C@H](OCC1=O)C(=O)O)C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid, also known by its CAS number 2059908-65-3, is a morpholine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, molecular docking studies, and relevant case studies highlighting its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 224.3 g/mol. The compound features a morpholine ring, which is significant in various bioactive molecules due to its ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of the morpholine ring followed by the introduction of the ethyl and pyrazole substituents through nucleophilic substitutions and cyclization reactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of morpholine compounds exhibit anticancer properties. For instance, compounds similar to (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine have been tested against various cancer cell lines. In vitro assays showed significant inhibition of cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB 231, suggesting potential as anticancer agents .

Anti-inflammatory Effects

Molecular docking studies indicate that this compound may interact effectively with cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in mediating inflammation. Preliminary in vivo studies have shown that similar compounds exhibit anti-inflammatory activity by inhibiting the production of prostaglandins, thereby reducing inflammation in animal models .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine to various biological targets. The results suggest that this compound has a favorable binding profile with COX enzymes, indicating potential therapeutic applications in pain management and inflammation control .

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of morpholine derivatives on cancer cell lines. Results indicated that certain derivatives showed IC50 values lower than standard chemotherapeutic agents, highlighting their potential as effective anticancer drugs .

- Inflammation Model : In another study focusing on anti-inflammatory activity, compounds derived from morpholine structures were tested for their ability to reduce edema in rat models. The results revealed a statistically significant reduction in swelling compared to control groups .

科学研究应用

Research indicates that (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid exhibits various biological activities:

1. Anticancer Properties

Preliminary studies suggest that this compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have demonstrated its efficacy against certain cancer types, highlighting its potential as a chemotherapeutic agent.

2. Anti-inflammatory Effects

The compound may modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases. Its ability to influence cytokine production and immune response is under investigation, providing insights into its therapeutic potential in conditions like rheumatoid arthritis.

3. Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, which could lead to applications in drug design for metabolic disorders. Understanding its mechanism of action at the enzymatic level is crucial for developing targeted therapies .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions that require precise control of reaction conditions to achieve high yield and purity. Various synthetic routes have been explored, often incorporating key intermediates that contribute to its biological activity .

Interaction Studies

To evaluate how this compound interacts with biological macromolecules, techniques such as surface plasmon resonance and isothermal titration calorimetry are employed. These studies assess binding affinities and kinetics, which are essential for predicting pharmacological profiles and optimizing therapeutic effects .

化学反应分析

Carboxylic Acid Reactivity

The carboxylic acid group (-COOH) undergoes typical acid-base and nucleophilic acyl substitution reactions:

Morpholine Ring Reactivity

The morpholine ring (a six-membered oxygen- and nitrogen-containing heterocycle) participates in:

Pyrazole Substituent Reactivity

The 1-methylpyrazol-4-yl group exhibits aromatic and nitrogen-centered reactivity:

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Electrophilic Substitution | Nitration, halogenation | Halogenated or nitro-pyrazole derivatives | Limited by steric hindrance from the methyl group. |

| Coordination Chemistry | Metal ions (e.g., Zn²⁺, Cu²⁺) | Metal-ligand complexes | Potential for catalytic or metallodrug applications. |

Ethyl Group Reactivity

The ethyl chain at position 4 of the morpholine ring may undergo:

Stereochemical Influences

The (2S,3R) configuration impacts reaction outcomes:

-

Hydrogenation : Selective reduction of the keto group (position 5) may yield diastereomers depending on catalyst choice.

-

Enzymatic Reactions : Stereospecific interactions with enzymes could lead to chiral recognition in biological systems .

Gaps in Published Data

No peer-reviewed kinetic or mechanistic studies specific to this compound are available. Further research should prioritize:

-

Catalytic asymmetric reactions leveraging the chiral centers.

-

Stability studies under physiological conditions (pH, temperature).

-

Computational modeling to predict reaction pathways.

相似化合物的比较

Table 1: Key Structural Differences

Core Heterocycle Comparison

- Morpholine vs. Pyrrolidine/Piperazine: The morpholine ring (6-membered, O/N) offers moderate polarity due to the oxygen atom, enhancing solubility compared to pyrrolidine analogs (5-membered, all C/N) . Piperazine derivatives (6-membered, 2N) exhibit higher basicity and hydrogen-bonding capacity .

Substituent Effects

- Pyrazol-4-yl Group : Present in all analogs, this moiety contributes to π-π stacking interactions in drug-receptor binding. The 1-methyl substitution prevents metabolic oxidation at the pyrazole nitrogen.

Functional Group Analysis

- Carboxylic Acid vs. Carboxamide : The carboxylic acid in the target compound and enhances ionization at physiological pH, reducing blood-brain barrier penetration compared to carboxamide derivatives .

- 5-Oxo Group : Common in all analogs, this keto group may participate in hydrogen bonding or act as a metabolic soft spot.

Implications for Drug Design

- Solubility : The morpholine oxygen in the target compound likely improves aqueous solubility over pyrrolidine analogs, critical for oral bioavailability.

- Metabolic Stability : The ethyl group may slow oxidative metabolism compared to methyl groups in .

- Target Selectivity : The combination of morpholine and pyrazole motifs could confer unique selectivity for enzymes like dipeptidyl peptidase-4 (DPP-4) or interleukin-1 receptor-associated kinase 4 (IRAK4), though specific data are lacking.

准备方法

Cyclocondensation of Hydrazines with 1,3-Diketones

Methyl hydrazine reacts with ethyl difluoroacetoacetate in the presence of triethyl orthoformate and acetic anhydride to yield 1-methyl-1H-pyrazole-4-carboxylate derivatives. For the target compound, analogous conditions using ethyl 3-oxobutanoate could generate the 4-substituted pyrazole:

$$

\text{CH}3\text{NHNH}2 + \text{CH}3\text{COCH}2\text{COOEt} \xrightarrow{\text{Et}3\text{OCH(OEt)}2} \text{1-Methyl-1H-pyrazole-4-carboxylate}

$$

Optimization :

- Solvent: Diethylene glycol dimethyl醚 enhances yield.

- Catalysis: Potassium carbonate facilitates methylation.

Construction of the Morpholine Ring

The morpholine core is assembled via ring-closing reactions.

Stereoselective Cyclization of Amino Alcohols

A chiral amino alcohol precursor, (2S,3R)-2-amino-3-hydroxy-4-ethylpentanoic acid, undergoes cyclization with a ketone to form the 5-oxomorpholine ring. For example:

$$

\text{HOOC-C(R)(NH}2\text{)-CH(OH)-CH}2\text{CH}2\text{CH}3 \xrightarrow{\text{H}^+} \text{Morpholine-5-one}

$$

Stereochemical Control :

Ethyl Group Introduction

Ethylamine or ethyl bromide can alkylate the morpholine nitrogen during cyclization. For instance, ethylation of a secondary amine intermediate under basic conditions:

$$

\text{Morpholine-NH} + \text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3} \text{4-Ethylmorpholine}

$$

Coupling of Pyrazole and Morpholine Subunits

The pyrazole is introduced via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of a brominated morpholine with the pyrazole boronic acid:

$$

\text{Morpholine-Br} + \text{Pyrazole-B(OH)}2 \xrightarrow{\text{Pd(dba)}2, \text{SPhos}} \text{Coupled product}

$$

Conditions :

SNAr Reaction

Activation of the morpholine ring with electron-withdrawing groups (e.g., nitro) facilitates substitution by the pyrazole:

$$

\text{Morpholine-NO}_2 + \text{Pyrazole-Li} \rightarrow \text{Substituted morpholine}

$$

Introduction of the Carboxylic Acid Group

The carboxylic acid is installed via hydrolysis of a nitrile or ester.

Ester Hydrolysis

The ethyl ester of the pyrazole-morpholine intermediate is saponified:

$$

\text{Pyrazole-Morpholine-COOEt} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Carboxylic acid}

$$

Yield Optimization :

Resolution of Stereoisomers

Chiral chromatography or enzymatic resolution separates (2S,3R) from undesired diastereomers.

Chiral Stationary Phase Chromatography

Using cellulose tris(3,5-dimethylphenylcarbamate) columns achieves >99% enantiomeric excess.

Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies one enantiomer, enabling separation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Cyclization | 45–60 | Moderate | High |

| Buchwald-Hartwig | 70–85 | High | Moderate |

| SNAr | 30–50 | Low | Low |

Key Findings :

- Buchwald-Hartwig amination offers superior yield and stereocontrol but requires costly catalysts.

- Cyclization methods are more scalable but necessitate stringent chiral induction.

常见问题

Basic: What are the standard synthetic protocols for preparing (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step reactions with careful stereochemical control. For example:

- Step 1 : React 4-chloromethylpyrazole derivatives with NaN₃ in DMF at 50°C for 3 hours to form azidomethyl intermediates (e.g., 4-azidomethyl-1-methylpyrazole-3-carboxylic acid ethyl ester). This step requires precise temperature control and catalyst selection to avoid side reactions .

- Step 2 : Cyclization using reagents like cyanacetamide and tert-butyl peroxide in THF under reflux for 5 hours to form the morpholine-5-one core. Post-reaction, acidification (pH 3 with 10% HCl) precipitates the product, which is purified via recrystallization from toluene .

- Challenges : Ensure anhydrous conditions during cyclization to prevent hydrolysis. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) .

Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity in the synthesis of this compound?

Methodological Answer:

Key variables include:

- Catalyst screening : Replace NaN₃ with Pd-based catalysts (e.g., Pd(PPh₃)₄) in cross-coupling steps, as seen in analogous pyrazole syntheses, to enhance regioselectivity .

- Solvent effects : Substitute DMF with degassed THF/water mixtures (4:1 v/v) to stabilize reactive intermediates and reduce byproducts .

- Temperature gradients : Use a stepwise temperature ramp (e.g., 40°C → 100°C) to control exothermic reactions during azide formation .

- Purification : Employ column chromatography (SiO₂, gradient elution with CH₂Cl₂/MeOH) post-acidification to isolate stereoisomers. Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

- IR spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and morpholine ring vibrations (1250–1350 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to assign stereochemistry:

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~323.15 Da) and fragmentation patterns .

Advanced: How can chromatographic methods resolve co-eluting epimers or impurities?

Methodological Answer:

- Mobile phase optimization : Adjust pH to 5.5 ± 0.02 using 0.2 M NaH₂PO₄ and 0.4 M tetrabutylammonium hydroxide in methanol/water (5:1:2:3). This ion-pairing system enhances separation of polar epimers .

- Column selection : Use chiral stationary phases (e.g., Chiralpak IA) for enantiomeric resolution.

- Gradient elution : Implement a 20–60% acetonitrile gradient over 30 minutes to resolve structurally similar impurities (e.g., des-ethyl analogs) .

Basic: How is purity assessed for this compound, and what thresholds are acceptable?

Methodological Answer:

- HPLC : Target ≥95% purity using a C18 column (UV detection at 254 nm). Validate with spiked samples of known impurities (e.g., unreacted pyrazole precursors) .

- TLC : Use silica gel plates (Rf ≈ 0.4 in ethyl acetate/hexane 1:1) for rapid purity checks.

- Elemental analysis : Accept ≤0.3% deviation from theoretical C/H/N values .

Advanced: What strategies mitigate low yields in large-scale synthesis?

Methodological Answer:

- Kinetic studies : Profile reaction rates via in situ FTIR to identify rate-limiting steps (e.g., azide formation vs. cyclization) .

- Scale-up adjustments : Replace batch reactors with flow chemistry systems to maintain temperature homogeneity during exothermic steps .

- Byproduct recycling : Isolate unreacted starting materials via liquid-liquid extraction (CH₂Cl₂/water) and reintroduce into subsequent batches .

Advanced: How can stability studies be designed to evaluate degradation pathways?

Methodological Answer:

- Forced degradation : Expose the compound to accelerated conditions:

- Analytical monitoring : Use UPLC-MS/MS to identify degradation products (e.g., lactam ring-opening derivatives) .

Advanced: How are stereochemical assignments confirmed for the (2S,3R) configuration?

Methodological Answer:

- X-ray crystallography : Resolve crystal structures to directly assign absolute configuration, as demonstrated for related pyrazole-oxomorpholine systems .

- NOESY NMR : Correlate spatial proximity of H2 and H3 protons with pyrazole methyl groups to validate relative stereochemistry .

- Optical rotation : Compare experimental [α]D²⁵ values with computational predictions (DFT at B3LYP/6-311++G** level) .

Advanced: How can contradictory data (e.g., variable yields) in published syntheses be reconciled?

Methodological Answer:

- Meta-analysis : Compare reaction parameters across studies (e.g., vs. 7):

- DoE (Design of Experiments) : Use factorial designs to isolate critical factors (e.g., temperature × solvent interactions) .

Advanced: What methodologies explore structure-activity relationships (SAR) for the pyrazole moiety?

Methodological Answer:

- Analog synthesis : Replace the 1-methylpyrazole group with bulkier substituents (e.g., 1-phenyl or 1-tert-butyl) via Suzuki-Miyaura coupling (Pd(OAc)₂, XPhos ligand) .

- Biological assays : Test analogs for target binding (e.g., kinase inhibition) using SPR or fluorescence polarization. Correlate substituent size/logP with IC₅₀ values .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict steric clashes or hydrogen-bond interactions at the active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。